3-Chloro-2-methylaniline

Beschreibung

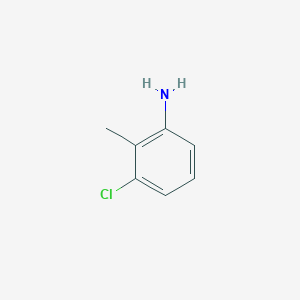

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-5-6(8)3-2-4-7(5)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUVPLKVDZNDZCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6259-40-1 (hydrochloride) | |

| Record name | 3-Chloro-2-methylphenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3024815 | |

| Record name | 3-Chloro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [HSDB] Yellow or brown liquid; [MSDSonline] | |

| Record name | 3-Chloro-o-toluidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3223 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

245 °C @ 760 MM HG | |

| Record name | 3-CHLORO-2-METHYLPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5252 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN HOT WATER; INSOL IN ETHER & BENZENE, SOL IN ALCOHOL | |

| Record name | 3-CHLORO-2-METHYLPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5252 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.04 [mmHg] | |

| Record name | 3-Chloro-o-toluidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3223 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

LIQUID | |

CAS No. |

87-60-5 | |

| Record name | 3-Chloro-2-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-methylphenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-2-methylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 3-chloro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Chloro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLORO-O-TOLUIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QG8LP81715 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-CHLORO-2-METHYLPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5252 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

O-2 °C | |

| Record name | 3-CHLORO-2-METHYLPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5252 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2-methylaniline (CAS 87-60-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-methylaniline, also known as 3-chloro-o-toluidine, is an important chemical intermediate with the CAS number 87-60-5. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, applications, and toxicological profile. The information is intended to support researchers, scientists, and professionals in the fields of drug development, chemical synthesis, and toxicology.

Physicochemical Properties

This compound is a colorless to brown liquid under standard conditions.[1][2] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 87-60-5 | [3] |

| Molecular Formula | C₇H₈ClN | [3] |

| Molecular Weight | 141.60 g/mol | [3] |

| Melting Point | 2 °C | [3] |

| Boiling Point | 245 °C (at 760 mmHg); 115-117 °C (at 10 mmHg) | [3] |

| Density | 1.185 g/mL at 25 °C | [3] |

| Refractive Index | 1.588 at 20 °C | [3] |

| Solubility | Soluble in hot water and alcohol; Insoluble in ether and benzene. |

Synthesis

The primary industrial synthesis of this compound involves the reduction of 2-chloro-6-nitrotoluene (B1664060). Several methods have been reported for this conversion, each with its own advantages and specific experimental conditions.

Synthesis Workflow

The general workflow for the synthesis of this compound from o-nitrotoluene is depicted below.

Caption: General synthesis pathway of this compound.

Experimental Protocols

This classic method utilizes iron powder in the presence of hydrochloric acid to reduce the nitro group of 2-chloro-6-nitrotoluene.

Procedure:

-

To a reaction vessel equipped with a stirrer and a reflux condenser, add 100 g of finely divided iron, 20 g of concentrated hydrochloric acid, and 200 ml of water.

-

Heat the mixture to boiling with continuous stirring.

-

Over a period of 2 hours, gradually add 100 g of 1-chloro-2-methyl-3-nitrobenzene (2-chloro-6-nitrotoluene).

-

After the addition is complete, place the reaction mixture in an oil bath and add 20 g of sodium carbonate.

-

The this compound product is then distilled off with steam at 140° C, with the oil bath temperature maintained at 200° C.

-

The distilled product is collected and separated using a separating funnel.

-

Purification can be achieved by vacuum distillation, with the product boiling at 105-110° C at 10 mmHg. The yield is approximately 94% of the theoretical value.[1]

This method employs a catalyst, such as Raney nickel, for the hydrogenation of 2-chloro-6-nitrotoluene. It is often favored for its cleaner reaction profile.

Procedure: A detailed, publicly available, step-by-step protocol for this specific catalytic hydrogenation is not readily available in the searched literature. However, a general approach would involve reacting 2-chloro-6-nitrotoluene with hydrogen gas in a suitable solvent and in the presence of a catalyst like Raney nickel under controlled temperature and pressure. The use of a co-catalyst or inhibitor may be necessary to prevent dechlorination.[4]

A patented method describes the use of sulfur and sodium bicarbonate in N,N-dimethylformamide as the solvent.

Procedure:

-

In a reaction vessel, combine N,N-dimethylformamide, 2-chloro-6-nitrotoluene, sulfur, and sodium bicarbonate. The molar ratio of 2-chloro-6-nitrotoluene to sulfur is typically 1:3 to 1:5.

-

The mixture is heated to a temperature between 110-140°C and stirred for 10-24 hours.

-

After the reaction is complete, the mixture is filtered.

-

The filtrate is then subjected to fractional distillation under reduced pressure to yield this compound.[4]

Applications

This compound is a versatile intermediate primarily used in the synthesis of other chemicals.

Dye Manufacturing

It is a key component in the production of various azo dyes. For instance, it is used in the synthesis of dye DB-50 and for dyeing materials such as cotton, viscose, silk, and nylon.[5]

Agrochemicals

This compound is a crucial intermediate in the manufacture of the herbicide Quinclorac, which is widely used in rice cultivation to control weeds.[4]

Pharmaceuticals

While specific examples are not extensively detailed in the available literature, it is mentioned as an intermediate in pharmaceutical synthesis.[6]

Toxicology and Metabolism

This compound is classified as a hazardous substance with significant toxicological effects.

Toxicological Profile

| Effect | Description | Reference(s) |

| Acute Toxicity | Harmful if swallowed and toxic in contact with skin. | [7] |

| Methemoglobinemia | Can induce the formation of methemoglobin in the blood, leading to cyanosis. | [8] |

| Genotoxicity | Has shown positive results for mutagenicity, significantly depressing testicular DNA synthesis in mice. | [8] |

| Organ Damage | May cause damage to organs through prolonged or repeated exposure. | [7] |

Metabolic Pathways

While specific studies on the metabolism of this compound are limited, the metabolic fate of structurally related compounds like o-toluidine (B26562) and chloroanilines provides valuable insights. The expected major metabolic pathways in mammals are N-acetylation and aromatic hydroxylation, followed by conjugation with sulfates or glucuronides to facilitate excretion.[1][9][10]

The biotransformation of aromatic amines is a critical factor in their toxicity. The process is primarily carried out by cytochrome P450 enzymes in the liver.[11]

Caption: Postulated metabolic pathway of this compound.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a common and effective technique for the detection and quantification of this compound.

Experimental Protocol: GC-MS Analysis

A detailed, validated protocol for the analysis of this compound in biological matrices is not available in the searched literature. However, a general procedure for the analysis of anilines in water or soil samples can be adapted.

Sample Preparation (General):

-

For water samples, extraction is typically performed at a basic pH (>11) with a solvent like methylene (B1212753) chloride.

-

For solid samples, extraction can be done with a mixture of methylene chloride and acetone.

-

The extract may require a cleanup step using techniques like Florisil column chromatography or gel permeation chromatography to remove interfering substances.[12]

GC-MS Parameters (General Guidance):

-

Column: A fused silica (B1680970) capillary column, such as a DB-1MS, is often used.[13]

-

Injection: Automatic injection of a small volume (e.g., 1 µL) is recommended for precision.

-

Carrier Gas: Helium is typically used.

-

Temperature Program: A temperature gradient is employed to separate the analytes. The specific program would need to be optimized based on the instrument and column used.

-

Detection: Mass spectrometry is used for detection and quantification, often in selected ion monitoring (SIM) mode for higher sensitivity and specificity.

Safety and Handling

Due to its toxicity, this compound must be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield.[14]

-

Handling: Avoid contact with skin and eyes, and do not breathe vapors or mist.[14]

-

Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container. The material may darken in color during storage.[14]

-

Incompatibilities: It is incompatible with acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[14]

References

- 1. Disposition and Toxicokinetics - Report on Carcinogens Monograph on ortho-Toluidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound | Semantic Scholar [semanticscholar.org]

- 3. This compound | 87-60-5 [chemicalbook.com]

- 4. CN100427458C - Production process of herbicide intermediate this compound - Google Patents [patents.google.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. guidechem.com [guidechem.com]

- 7. echemi.com [echemi.com]

- 8. This compound | C7H8ClN | CID 6894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Metabolism and disposition of p-chloroaniline in rat, mouse, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biotransformation of 2-chloroaniline in the Fischer 344 rat: identification of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. epa.gov [epa.gov]

- 13. CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound - Google Patents [patents.google.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 3-Chloro-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-methylaniline, also known as 3-chloro-o-toluidine, is an aromatic organic compound with the chemical formula C₇H₈ClN.[1][2][3][4] It serves as a crucial intermediate in the synthesis of various industrial and pharmaceutical products, including pesticides and dyes.[1] A thorough understanding of its physical properties is essential for its effective handling, application in synthetic processes, and for ensuring safety and quality control in research and manufacturing. This guide provides a comprehensive overview of the core physical properties of this compound, complete with experimental protocols and logical diagrams to facilitate a deeper understanding.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are critical for predicting its behavior in various chemical and physical processes.

Identification and Structure

A logical diagram illustrating the key identifiers for this compound is presented below.

Caption: Key identifiers for this compound.

Tabulated Physical Properties

The quantitative physical properties of this compound are presented in the following tables for clarity and ease of comparison.

Table 1: General Physical Properties

| Property | Value | References |

| Appearance | Colorless to brown or red clear liquid | [1][5][6][7] |

| Melting Point | 2-3 °C | [1][4][5][6][8][9][10][11][12] |

| Boiling Point | 241-245 °C at 760 mmHg; 115-117 °C at 10 mmHg | [1][5][6][8][9][10][11][12][13][14][15][16] |

| Density | Approximately 1.185 g/mL at 25 °C | [8][10][11][14][15][16] |

| Refractive Index | Approximately 1.588 at 20 °C | [6][8][9][10][11][12][17][15] |

Table 2: Solubility and Partitioning

| Property | Value | References |

| Solubility in Water | 4.5 g/L; Soluble in hot water | [10] |

| Solubility in Organic Solvents | Soluble in alcohol; Insoluble in ether and benzene | [6][17][16] |

| LogP (Octanol-Water Partition Coefficient) | 2.27 |

Table 3: Other Physicochemical Data

| Property | Value | References |

| Vapor Pressure | 0.0443 mmHg at 25 °C | [1][9] |

| Flash Point | 110-113 °C | [5][9][15] |

| Polar Surface Area (PSA) | 26.02 Ų | [1] |

Experimental Protocols

This section details the methodologies for determining the key physical properties of this compound.

Melting and Boiling Point Determination

The melting and boiling points are crucial for identifying and assessing the purity of a substance.

3.1.1 Melting Point Determination (Capillary Method)

This method involves heating a small sample in a capillary tube and observing the temperature range over which it melts.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.

-

Procedure:

-

Ensure the sample is dry and, if solid, finely powdered.

-

Pack a small amount of the substance into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[14][15][18]

-

3.1.2 Boiling Point Determination (Distillation or Thiele Tube Method)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

-

Apparatus: Distillation setup (distilling flask, condenser, receiving flask, thermometer) or a Thiele tube, small test tube, and capillary tube.

-

Procedure (Thiele Tube Method):

-

Place a small amount of the liquid into a small test tube.

-

Invert a sealed-end capillary tube into the test tube.

-

Attach the test tube to a thermometer and place it in a Thiele tube containing heating oil.

-

Heat the Thiele tube gently. A stream of bubbles will emerge from the capillary tube.

-

Stop heating and observe the temperature at which the liquid is drawn back into the capillary tube. This is the boiling point.[1][6][11][13]

-

Density Measurement

Density is determined by measuring the mass of a known volume of the liquid.

-

Apparatus: Pycnometer or a graduated cylinder and an analytical balance.

-

Procedure (using a graduated cylinder):

Solubility Determination

This protocol outlines a qualitative assessment of solubility in various solvents.

-

Apparatus: Test tubes, vortex mixer (optional).

-

Procedure:

Spectroscopic Analysis Workflow

Spectroscopic techniques are vital for structural elucidation and purity assessment. The general workflow for spectroscopic analysis is depicted below.

Caption: General workflow for spectroscopic analysis.

3.4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Filter the solution into an NMR tube to remove any particulate matter.[7][23][24][25]

-

Analysis: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer. The resulting spectra provide detailed information about the molecular structure.

3.4.2 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: As a liquid, this compound can be analyzed directly. A thin film can be prepared between two salt plates (e.g., NaCl or KBr), or a drop can be placed on an Attenuated Total Reflectance (ATR) crystal.[2][3][10][26][27]

-

Analysis: Obtain the infrared spectrum, which will show characteristic absorption bands corresponding to the functional groups present in the molecule.

3.4.3 Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: The sample is typically diluted in a volatile organic solvent. Derivatization may be employed to improve chromatographic performance.[4][5][16][28][29]

-

Analysis: The sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a mass spectrum that can be used for identification.

Conclusion

The physical properties of this compound are well-defined, making it a compound that can be reliably characterized and utilized in various chemical applications. The data and protocols presented in this guide offer a comprehensive resource for researchers, scientists, and professionals in drug development, enabling informed decisions regarding its use, storage, and handling. Adherence to standardized experimental procedures is crucial for obtaining accurate and reproducible results.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 3. researchgate.net [researchgate.net]

- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 5. benchchem.com [benchchem.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 8. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 9. mt.com [mt.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. byjus.com [byjus.com]

- 12. wjec.co.uk [wjec.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. thinksrs.com [thinksrs.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. academic.oup.com [academic.oup.com]

- 17. scribd.com [scribd.com]

- 18. westlab.com [westlab.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. scribd.com [scribd.com]

- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 22. www1.udel.edu [www1.udel.edu]

- 23. organomation.com [organomation.com]

- 24. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 25. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 26. agilent.com [agilent.com]

- 27. jascoinc.com [jascoinc.com]

- 28. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 29. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Chloro-2-methylaniline: Structure, Properties, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-chloro-2-methylaniline, an important chemical intermediate. The document details its chemical structure, physicochemical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its emerging role in pharmaceutical research and drug development.

Chemical Structure and Formula

This compound, also known as 3-chloro-o-toluidine, is an organic compound with the chemical formula C₇H₈ClN.[1][2][3] Its structure consists of an aniline (B41778) ring substituted with a chlorine atom at position 3 and a methyl group at position 2.

IUPAC Name: this compound[4] CAS Number: 87-60-5[1][3] Molecular Weight: 141.60 g/mol [1][4][5][6]

Below is a diagram of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₇H₈ClN | [1][2][3] |

| Molecular Weight | 141.60 g/mol | [1][4][5][6] |

| Appearance | Colorless to brown clear liquid | [6] |

| Melting Point | 2 °C | [1][5] |

| Boiling Point | 115-117 °C at 10 mmHg | [5] |

| Density | 1.185 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.588 | [5] |

| Solubility | Soluble in common organic solvents, insoluble in water. | [7] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

-

¹H NMR Spectrum: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.[2]

-

IR Spectrum: The infrared spectrum reveals the functional groups present in the molecule.[8]

-

Mass Spectrum: The mass spectrum helps in determining the molecular weight and fragmentation pattern of the molecule.[4][9]

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Two common laboratory-scale protocols are detailed below.

Method 1: Reduction of 1-Chloro-2-methyl-3-nitrobenzene

This method involves the reduction of the nitro group of 1-chloro-2-methyl-3-nitrobenzene using iron powder in the presence of a strong acid.

Experimental Protocol:

-

To a boiling mixture of 100 g of finely divided iron, 20 g of concentrated hydrochloric acid, and 200 ml of water, add 100 g of 1-chloro-2-methyl-3-nitrobenzene over a period of 2 hours with continuous stirring.

-

After the addition is complete, place the reaction mixture in an oil bath and add 20 g of sodium carbonate.

-

Distill the this compound with steam at 140°C through an inclined condenser, maintaining the bath temperature at 200°C.

-

Separate the distilled this compound using a separating funnel.

-

Purify the product by vacuum distillation. The boiling point at 10 mm Hg is 105-110°C.

The following diagram illustrates the workflow for this synthesis method.

Caption: Workflow for the synthesis of this compound.

Method 2: Chlorination and Reduction of o-Nitrotoluene

This two-step synthesis involves the chlorination of o-nitrotoluene followed by the reduction of the nitro group.

Experimental Protocol:

-

Chlorination: Add 2% ferric chloride as a catalyst to o-nitrotoluene. Pass chlorine gas through the mixture at 50-60°C until the desired density is reached. Wash the product with 5% hydrochloric acid, then with water, and finally neutralize with liquid caustic soda. Separate the aqueous layer and evaporate the water. The crude product is 2-chloro-6-nitrotoluene (B1664060).

-

Reduction: The 2-chloro-6-nitrotoluene is then reduced to this compound. This can be achieved through catalytic hydrogenation using a catalyst like Raney nickel or by using other reducing agents such as tin and hydrochloric acid.

Applications

This compound is a versatile intermediate with applications in various industries.

Dye and Pigment Industry

It is an important intermediate in the synthesis of azo dyes.[7] For instance, it is a precursor for the synthesis of dye DB-50.[7]

Agrochemical Industry

This compound is a key raw material in the production of pesticides, notably the herbicide Quinclorac, which is used to control weeds in paddy fields.[1]

Pharmaceutical and Drug Development

The use of this compound as a building block in the synthesis of therapeutic agents is a growing area of interest for researchers and drug development professionals.[10][11]

Anticancer Agent Synthesis:

A notable application is in the preparation of 1-[2-(10-dihydroartemisininoxy) ethyl]-3-phenylurea derivatives, which have demonstrated potential as anticancer agents.[1] This highlights the compound's significance in medicinal chemistry and the development of novel cancer therapies.

The logical relationship for the synthesis of these potential anticancer agents is depicted below.

Caption: Logical workflow of this compound in synthesizing potential anticancer agents.

Safety and Handling

This compound is harmful if swallowed and may cause skin irritation.[5] It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area or fume hood. Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[12]

Conclusion

This compound is a chemical intermediate of significant industrial and research importance. Its utility in the synthesis of dyes, agrochemicals, and particularly its emerging role as a building block for novel pharmaceuticals, underscores its value to the scientific community. This guide provides essential technical information to support its safe and effective use in research and development activities.

References

- 1. innospk.com [innospk.com]

- 2. This compound(87-60-5) 1H NMR [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C7H8ClN | CID 6894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-氯-2-甲基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. guidechem.com [guidechem.com]

- 8. This compound(87-60-5) IR Spectrum [chemicalbook.com]

- 9. Benzenamine, 3-chloro-2-methyl- [webbook.nist.gov]

- 10. Global this compound Market Size, Share and Opportunities 2025-31 [infinitymarketresearch.com]

- 11. dataintelo.com [dataintelo.com]

- 12. echemi.com [echemi.com]

Synonyms for 3-Chloro-2-methylaniline

An In-depth Technical Guide to the Synonyms and Identification of 3-Chloro-2-methylaniline

For researchers, scientists, and professionals in drug development, precise identification of chemical compounds is paramount. This guide provides a comprehensive overview of the synonyms, identifiers, and key properties of this compound, a crucial intermediate in the synthesis of various dyes and pharmaceutical agents.

Nomenclature and Identification

This compound is systematically known by its IUPAC name, this compound.[1] However, in literature, patents, and commercial listings, it is referred to by a variety of synonyms. Understanding these alternative names is essential for exhaustive literature searches and accurate procurement.

The primary identifiers for this compound are its CAS Number, 87-60-5, and its chemical formula, C7H8ClN.[2][3] These identifiers provide an unambiguous way to reference the compound across different databases and suppliers.

Synonyms and Alternative Names

The following table summarizes the most common synonyms for this compound.

| Synonym Type | Synonym |

| Systematic & Common Names | 3-Chloro-o-toluidine[1][3][4] |

| 2-Amino-6-chlorotoluene[3][4] | |

| 2-Methyl-3-chloroaniline[3][5] | |

| 3-Chloro-2-methylbenzenamine[3][6] | |

| 3-Chloro-2-methylphenylamine[1][3] | |

| 6-Chloro-2-aminotoluene[1][3] | |

| 1-Amino-2-methyl-3-chlorobenzene[3][5] | |

| 6-Chloro-2-amino-1-methylbenzene[3][5] | |

| o-Methyl-m-chloroaniline[1][3] | |

| Trade & Other Names | Scarlet TR Base[1][3] |

| Fast Scarlet TR Base[1][3] | |

| Azoic Diazo Component 46[1] | |

| NSC 6184[1][3] |

Chemical Identifiers

A comprehensive list of chemical identifiers is crucial for database searches and regulatory compliance.

| Identifier | Value |

| CAS Number | 87-60-5[1][2][4] |

| EC Number | 201-756-6[1] |

| PubChem CID | 6894[1] |

| MDL Number | MFCD00007766 |

| Beilstein Registry Number | 471697 |

| UNII | QG8LP81715[1] |

| InChI | InChI=1S/C7H8ClN/c1-5-6(8)3-2-4-7(5)9/h2-4H,9H2,1H3[1] |

| InChIKey | ZUVPLKVDZNDZCM-UHFFFAOYSA-N[1] |

| SMILES | CC1=C(C=CC=C1Cl)N[1] |

Physicochemical Properties

A summary of key quantitative data for this compound is presented below. These properties are essential for designing experimental protocols and for safety assessments.

| Property | Value |

| Molecular Weight | 141.60 g/mol [1][2] |

| Appearance | Colorless to brown clear liquid[4] |

| Melting Point | 2 °C[6][7] |

| Boiling Point | 115-117 °C at 10 mmHg[7] |

| Density | 1.185 g/mL at 25 °C[7] |

| Refractive Index | n20/D 1.588[7] |

Logical Relationship of Synonyms

The following diagram illustrates the relationship between the primary IUPAC name and its various synonyms, highlighting the interchangeable nature of the nomenclature.

Caption: Relationship between the primary name and common synonyms.

Applications and Experimental Use

This compound serves as a vital intermediate in the chemical industry. It is primarily used in the synthesis of azo dyes.[1] For instance, it is a precursor for dyeing cotton, viscose, silk, and nylon.[7] In the agrochemical sector, it is used in the production of herbicides. Furthermore, its role as a versatile organic building block extends to the synthesis of various pharmaceutical compounds and therapeutic agents.[6]

Note on Experimental Protocols: This guide focuses on the synonyms and identifiers of this compound. Detailed experimental protocols for its synthesis or use in specific applications can be found in the relevant scientific literature and patents by searching the various synonyms and identifiers provided.

References

- 1. This compound | C7H8ClN | CID 6894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound suppliers USA [americanchemicalsuppliers.com]

- 4. This compound | 87-60-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | 87-60-5 [chemicalbook.com]

An In-Depth Technical Guide to 2-Amino-6-chlorotoluene

This technical guide provides a comprehensive overview of the core properties, synthesis, and spectral data of 2-Amino-6-chlorotoluene, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document consolidates essential data into a structured and accessible format.

Physicochemical Properties

2-Amino-6-chlorotoluene, also known by its synonyms 3-Chloro-2-methylaniline and 6-Chloro-o-toluidine, is a substituted aniline (B41778) with significant applications in organic synthesis. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 87-60-5 | [1] |

| Molecular Formula | C₇H₈ClN | [1] |

| Molecular Weight | 141.60 g/mol | |

| Appearance | Clear yellow to red or red-brown liquid | [1] |

| Melting Point | 10-12 °C | [2] |

| Boiling Point | 215 °C | [2] |

| Density | 1.152 g/mL at 25 °C | [2] |

| Flash Point | >110 °C (>230 °F) | [1] |

| Solubility | Insoluble in water. | [2] |

Spectral Data

The structural elucidation of 2-Amino-6-chlorotoluene is supported by various spectroscopic techniques. The characteristic spectral data are detailed below.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum of 2-Amino-6-chlorotoluene provides insight into the arrangement of hydrogen atoms within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.9 (d) | Doublet | 1H | Aromatic CH |

| ~6.6 (t) | Triplet | 1H | Aromatic CH |

| ~6.5 (d) | Doublet | 1H | Aromatic CH |

| ~3.8 (s) | Singlet | 2H | -NH₂ |

| ~2.2 (s) | Singlet | 3H | -CH₃ |

Note: The exact chemical shifts may vary depending on the solvent and experimental conditions. The data presented is a representative interpretation.

¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum reveals the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~145 | C-NH₂ |

| ~130 | C-Cl |

| ~128 | Aromatic CH |

| ~125 | Aromatic CH |

| ~120 | Aromatic C-CH₃ |

| ~118 | Aromatic CH |

| ~17 | -CH₃ |

Note: The exact chemical shifts may vary depending on the solvent and experimental conditions. The data presented is a representative interpretation.

Infrared (IR) Spectroscopy

The infrared (IR) spectrum highlights the functional groups present in 2-Amino-6-chlorotoluene.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3500 | Strong, Broad | N-H Stretch (Amine) |

| 3000-3100 | Medium | Aromatic C-H Stretch |

| 2850-2950 | Medium | Aliphatic C-H Stretch |

| 1600-1650 | Strong | N-H Bend (Amine) |

| 1450-1550 | Medium-Strong | Aromatic C=C Stretch |

| 1000-1250 | Strong | C-N Stretch |

| 700-800 | Strong | C-Cl Stretch |

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.

| m/z | Relative Intensity | Assignment |

| 141 | High | [M]⁺ (Molecular Ion) |

| 106 | Moderate | [M-Cl]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Synthesis of 2-Amino-6-chlorotoluene

A common and efficient method for the laboratory synthesis of 2-Amino-6-chlorotoluene is through the reduction of 2-chloro-6-nitrotoluene (B1664060).

Experimental Protocol: Reduction of 2-Chloro-6-nitrotoluene

This protocol details the reduction of 2-chloro-6-nitrotoluene using tin(II) chloride in the presence of hydrochloric acid.

Materials:

-

2-Chloro-6-nitrotoluene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 40%)

-

Diethyl ether or other suitable organic solvent

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-6-nitrotoluene in ethanol (B145695) or a similar solvent.

-

Addition of Reducing Agent: To this solution, add a stoichiometric excess of tin(II) chloride dihydrate.

-

Acidification and Reflux: Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic, so the addition should be controlled to maintain a manageable temperature. After the addition is complete, heat the mixture to reflux and maintain for a period of 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: After cooling the reaction mixture to room temperature, carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the solution is strongly basic. This will precipitate tin salts.

-

Extraction: Extract the aqueous mixture with diethyl ether or another suitable organic solvent multiple times. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 2-Amino-6-chlorotoluene.

-

Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 2-Amino-6-chlorotoluene from 2-chloro-6-nitrotoluene.

References

In-Depth Technical Guide: 3-Chloro-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Chloro-2-methylaniline, with a core focus on its molecular weight. It includes detailed experimental protocols for molecular weight determination, a workflow for chemical characterization, and an illustrative metabolic pathway.

Core Chemical and Physical Properties

This compound, also known as 3-chloro-o-toluidine or 2-amino-6-chlorotoluene, is an organic compound used as an intermediate in the synthesis of pharmaceuticals and azo dyes.[1][2][3] Its fundamental properties are summarized below.

Table 1: Key Identifiers and Molecular Properties

| Property | Value |

| Molecular Weight | 141.60 g/mol [4][5][6] |

| Monoisotopic Mass | 141.0345270 Da[7] |

| Molecular Formula | C₇H₈ClN[4][5][8] |

| CAS Number | 87-60-5[5][6][8] |

| IUPAC Name | This compound[7] |

| SMILES | CC1=C(C=CC=C1Cl)N[5][6] |

| InChI Key | ZUVPLKVDZNDZCM-UHFFFAOYSA-N[4][6] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless to brown clear liquid[4][9] |

| Melting Point | 2 °C (lit.)[6] |

| Boiling Point | 115-117 °C at 10 mmHg (lit.)[6] |

| Density | 1.185 g/mL at 25 °C (lit.)[5][6] |

| Refractive Index | n20/D 1.588 (lit.)[6] |

| Purity | >99.0% (GC)[4][9] |

Experimental Protocols for Molecular Weight Determination

The molecular weight of an organic compound like this compound can be accurately determined using several analytical techniques. Mass spectrometry provides the exact mass, while titrimetric methods can be used to determine the equivalent weight of this basic compound.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is the most common and accurate method for determining the molecular weight of a compound.[10]

Protocol: Molecular Weight Determination by Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

-

Instrument Setup:

-

Ion Source: Electron Ionization (EI).

-

Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Ionization Energy: Set to a standard 70 eV.

-

-

Sample Introduction: Introduce the sample into the ion source. For a liquid sample, this is typically done via a direct insertion probe or through a gas chromatograph (GC) inlet.

-

Ionization: In the EI source, high-energy electrons bombard the sample molecules. This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺·).[11][12]

-

Mass Analysis: The generated ions are accelerated into the mass analyzer, which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis:

-

The mass spectrum is plotted as relative abundance versus m/z.

-

Identify the molecular ion peak (M⁺·), which corresponds to the molecular weight of the compound. For this compound, this peak will appear at an m/z of approximately 141.

-

The presence of chlorine will result in a characteristic M+2 isotopic peak (due to the ³⁷Cl isotope) with an abundance of about one-third of the molecular ion peak. This helps confirm the presence of a single chlorine atom.

-

Titrimetric Method

For a basic compound like an amine, non-aqueous potentiometric titration can be used to determine its equivalent weight, which for a monoamine is equal to its molecular weight.

Protocol: Equivalent Weight Determination by Non-Aqueous Potentiometric Titration

-

Reagent Preparation:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of glacial acetic acid.

-

Titration Setup:

-

Use a potentiometer equipped with a suitable electrode system (e.g., a glass electrode and a reference electrode).

-

Calibrate the instrument using standard buffers.

-

-

Procedure:

-

Immerse the electrodes in the sample solution.

-

Titrate the sample with the standardized perchloric acid solution, recording the potential (in millivolts) after each addition of titrant.

-

Continue the titration past the equivalence point. The use of glacial acetic acid as a solvent enhances the alkaline properties of the weak amine, allowing for a sharp endpoint that would not be possible in aqueous solutions.[14]

-

-

Data Analysis:

-

Plot the potential (mV) versus the volume of titrant added (mL).

-

Determine the equivalence point from the inflection point of the titration curve.

-

Calculate the equivalent weight (EW) using the following formula: EW = (Weight of sample in g × 1000) / (Volume of titrant in L × Molarity of titrant)

-

For this compound, a monoamine, the equivalent weight is equal to the molecular weight.

-

Logical and Metabolic Pathways

Visualizing workflows and biological interactions is crucial for understanding the analysis and potential fate of a compound in a biological system.

Chemical Characterization Workflow

The following diagram illustrates a typical workflow for the identification and characterization of a chemical compound like this compound.

Representative Metabolic Pathway of Chloroanilines

While the specific metabolic pathway for this compound is not extensively detailed in the literature, a general pathway can be inferred from studies on similar chloroaniline compounds.[4][15] Metabolism primarily occurs in the liver and involves several key transformations.

This technical guide provides essential data and standardized methodologies relevant to the study of this compound. The presented protocols and workflows offer a foundational framework for researchers in analytical chemistry and drug development.

References

- 1. This compound | C7H8ClN | CID 6894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 87-60-5 [chemicalbook.com]

- 4. Metabolism and disposition of p-chloroaniline in rat, mouse, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selectscience.net [selectscience.net]

- 6. m.youtube.com [m.youtube.com]

- 7. scribd.com [scribd.com]

- 8. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of equivalent weight of amines (Technical Report) | OSTI.GOV [osti.gov]

- 10. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mt.com [mt.com]

- 14. mt.com [mt.com]

- 15. Toxicokinetics and metabolism of aniline and 4-chloroaniline in medaka (Oryzias latipes) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Data of 3-Chloro-2-methylaniline

This guide provides an in-depth overview of the spectroscopic data for 3-Chloro-2-methylaniline (CAS No: 87-60-5), a key intermediate in the manufacturing of azo dyes.[1][2] The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a consolidated resource for the structural elucidation of this compound.

Molecular Structure:

-

Chemical Name: this compound

-

Synonyms: 3-Chloro-o-toluidine, 2-Amino-6-chlorotoluene[3]

-

Molecular Formula: C₇H₈ClN[4]

-

Molecular Weight: 141.60 g/mol

-

Structure:

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 6.95 | t | 1H | Aromatic H (C5) |

| 6.65 | d | 1H | Aromatic H (C4) |

| 6.59 | d | 1H | Aromatic H (C6) |

| 3.7 (broad s) | s | 2H | -NH₂ |

| 2.15 | s | 3H | -CH₃ |

Data sourced from publicly available spectral databases. Specific peak values may vary slightly depending on the solvent and instrument used.[5]

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 144.5 | C-N |

| 134.8 | C-Cl |

| 127.5 | Aromatic CH |

| 122.1 | C-CH₃ |

| 118.4 | Aromatic CH |

| 115.2 | Aromatic CH |

| 17.4 | -CH₃ |

Data sourced from publicly available spectral databases. Specific peak values may vary slightly depending on the solvent and instrument used.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[7] The spectrum of this compound shows characteristic absorption bands for the amine group and the aromatic ring.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3440 - 3300 | Medium | N-H stretch (amine) |

| 3050 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (-CH₃) |

| 1620 - 1580 | Strong | N-H bend (amine) |

| 1500 - 1400 | Strong | Aromatic C=C stretch |

| 800 - 700 | Strong | C-Cl stretch |

Data represents typical ranges for the assigned functional groups and is consistent with spectra available from various sources.[1][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in the confirmation of its identity.[9] The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak.

Major Mass Spectrum Fragments (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 141 | 100 | [M]⁺ (Molecular Ion) |

| 143 | ~33 | [M+2]⁺ (Isotope peak due to ³⁷Cl) |

| 106 | High | [M - Cl]⁺ |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Data is based on the NIST Mass Spectrometry Data Center.[10]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for acquiring high-resolution ¹H and ¹³C NMR spectra.

-

Sample Preparation: Weigh 5-10 mg of this compound and dissolve it in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) inside a small vial.[11] The solution should be clear and free of any solid particles. Transfer the solution into a clean, undamaged 8-inch NMR tube to a depth of about 4.5 cm.[11]

-

Instrument Setup: Insert the sample tube into the NMR spectrometer. The instrument's software will typically perform automated procedures for locking onto the solvent's deuterium (B1214612) signal, tuning the probe, and shimming the magnetic field to ensure homogeneity.[12]

-

¹H NMR Acquisition:

-

Select a standard proton experiment.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a 30° pulse angle and an acquisition time of 2-4 seconds.

-

A relaxation delay of 1-2 seconds is typically sufficient.

-

Acquire a suitable number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Select a standard carbon experiment, often with proton decoupling to simplify the spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

For qualitative spectra of small molecules, a 30° pulse angle with a 4-second acquisition time and no additional relaxation delay is often recommended.[12]

-

A larger number of scans (e.g., 128 or more) is usually required due to the low natural abundance of the ¹³C isotope.[13]

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm). Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy

This protocol describes the acquisition of an IR spectrum using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common method for liquid samples.

-

Instrument Preparation: Ensure the ATR crystal (e.g., ZnSe or diamond) is clean.[14] Record a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Lower the instrument's anvil to press the sample firmly against the crystal. Initiate the scan. The instrument measures the absorption of IR radiation across a range, typically 4000-400 cm⁻¹.[2] The process is usually completed in less than a minute.

-

Data Analysis: The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹). Identify the major absorption bands and compare them to correlation tables to identify functional groups.[15]

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Mass Spectrometry (MS)

This protocol outlines the general procedure for obtaining an electron ionization (EI) mass spectrum, suitable for volatile and thermally stable compounds like this compound.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid, this is typically done via a heated direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).[16]

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[9]

-

Fragmentation: The high energy of the molecular ions causes many of them to break apart into smaller, charged fragments and neutral pieces. This fragmentation pattern is characteristic of the molecule's structure.

-

Mass Analysis: The positively charged ions (both molecular and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[9]

-

Detection: A detector records the abundance of ions at each m/z value.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The most abundant ion is assigned a relative intensity of 100% and is called the base peak.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound such as this compound.

Caption: Workflow for the structural elucidation of an organic compound.

References

- 1. This compound | C7H8ClN | CID 6894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Experimental Design [web.mit.edu]

- 3. This compound | 87-60-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. PubChemLite - this compound (C7H8ClN) [pubchemlite.lcsb.uni.lu]

- 5. This compound(87-60-5) 1H NMR spectrum [chemicalbook.com]

- 6. This compound(87-60-5) 13C NMR spectrum [chemicalbook.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. This compound(87-60-5) IR Spectrum [chemicalbook.com]

- 9. fiveable.me [fiveable.me]

- 10. Benzenamine, 3-chloro-2-methyl- [webbook.nist.gov]

- 11. chem.latech.edu [chem.latech.edu]

- 12. books.rsc.org [books.rsc.org]

- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 14. amherst.edu [amherst.edu]

- 15. webassign.net [webassign.net]

- 16. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

An In-depth Technical Guide to the 1H NMR Spectrum of 3-Chloro-2-methylaniline

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-Chloro-2-methylaniline, a crucial analytical technique for the structural elucidation and purity assessment of this important chemical intermediate. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Proton Environments

This compound (C7H8ClN) possesses a substituted benzene (B151609) ring with five distinct proton environments, which give rise to a characteristic 1H NMR spectrum. The protons are categorized as follows: three aromatic protons (H-4, H-5, and H-6), the amine protons (-NH2), and the methyl protons (-CH3). The chemical shifts and splitting patterns of these protons are influenced by the electronic effects of the chloro, methyl, and amino substituents on the aromatic ring.

Quantitative 1H NMR Spectral Data

The 1H NMR spectral data for this compound, acquired in deuterochloroform (CDCl3) on an 89.56 MHz instrument, is summarized in the table below. The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

| Proton Assignment | Chemical Shift (δ) in ppm | Integration | Multiplicity | Coupling Constants (J) in Hz |

| H-4 | 6.93 | 1H | Doublet of doublets (dd) | Not explicitly provided |

| H-5 | 6.78 | 1H | Triplet (t) | Not explicitly provided |

| H-6 | 6.55 | 1H | Doublet of doublets (dd) | Not explicitly provided |

| -NH2 | 3.57 | 2H | Broad singlet (br s) | Not applicable |

| -CH3 | 2.20 | 3H | Singlet (s) | Not applicable |

Data sourced from ChemicalBook.[1]

Experimental Protocol for 1H NMR Spectroscopy

The following is a generalized, yet detailed, protocol for acquiring the 1H NMR spectrum of this compound, representative of standard practices in organic chemistry laboratories.

1. Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl3). Ensure the solvent is of high isotopic purity to minimize residual solvent signals.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm), if not already present in the deuterated solvent.

2. NMR Spectrometer Setup and Data Acquisition:

-

Spectrometer: A 300-600 MHz NMR spectrometer is typically used for routine analysis.

-

Nucleus: Observe the 1H nucleus.

-

Temperature: Maintain a constant temperature, typically 25 °C (298 K), to ensure chemical shift stability.

-

Pulse Sequence: Employ a standard single-pulse sequence.

-

Number of Scans: Acquire 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: Set a relaxation delay of 1-5 seconds to allow for full relaxation of the protons between scans, ensuring accurate integration.

-

Spectral Width: Define a spectral width of approximately -2 to 12 ppm to encompass all expected proton signals.

3. Data Processing and Analysis:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

-

Integrate the signals to determine the relative ratios of the different types of protons.

-

Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) to deduce the connectivity of the protons.

Visualization of Signal Assignments

The following diagram illustrates the logical relationship between the protons of this compound and their corresponding signals in the 1H NMR spectrum.

References

An In-depth Technical Guide to the Infrared and Mass Spectrometry Data of 3-Chloro-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) data for 3-chloro-2-methylaniline. It includes a detailed presentation of the spectral data, experimental protocols for data acquisition, and a logical framework for understanding the molecular characteristics of this compound through these analytical techniques.

Introduction

This compound is an aromatic amine that serves as a crucial intermediate in the synthesis of various dyes, pigments, and pharmaceuticals. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in research and industrial applications. This guide focuses on two key analytical techniques: Infrared (IR) spectroscopy, which provides information about the functional groups present in the molecule, and Mass Spectrometry (MS), which elucidates the molecular weight and fragmentation pattern of the compound.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy of this compound reveals characteristic absorption bands corresponding to its various functional groups. The data presented below is a compilation of typical values obtained from Fourier Transform Infrared (FTIR) spectroscopy.

Tabulated IR Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3485 - 3300 | N-H Asymmetric & Symmetric Stretching | Primary Amine (NH₂) |

| 3050 - 3000 | C-H Aromatic Stretching | Aromatic Ring |

| 2970 - 2850 | C-H Aliphatic Stretching | Methyl Group (CH₃) |

| 1620 - 1580 | N-H Bending (Scissoring) | Primary Amine (NH₂) |

| 1500 - 1400 | C=C Aromatic Ring Stretching | Aromatic Ring |

| 1330 - 1250 | C-N Stretching | Aryl Amine |

| 800 - 700 | C-H Aromatic Out-of-Plane Bending | Substituted Benzene |

| 750 - 650 | C-Cl Stretching | Chloro Group |

Experimental Protocol for FTIR Spectroscopy

The following is a general protocol for obtaining the FTIR spectrum of this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.

Sample Preparation:

-

Neat Liquid: A thin film of liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Solution: A dilute solution of the compound is prepared in a suitable solvent (e.g., carbon tetrachloride, chloroform) that has minimal interference in the IR region of interest. The solution is then placed in a liquid sample cell.

-

Attenuated Total Reflectance (ATR): A small drop of the liquid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide).

Data Acquisition:

-

A background spectrum of the empty sample holder (or pure solvent) is recorded.

-

The sample is placed in the spectrometer.

-

The sample spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS) Data

Mass spectrometry of this compound provides its molecular weight and a characteristic fragmentation pattern upon ionization. The data presented here is based on electron ionization (EI) mass spectrometry.

Tabulated Mass Spectrometry Data

| m/z | Relative Abundance (%) | Proposed Fragment Ion |

| 143 | 32.5 | [M+2]⁺ (³⁷Cl isotope) |

| 141 | 100 | [M]⁺ (³⁵Cl isotope) |

| 106 | 85 | [M - Cl]⁺ |

| 105 | 40 | [M - HCl]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

Note: The molecular ion peak appears as a doublet at m/z 141 and 143 due to the presence of the chlorine isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance ratio.[1]

Experimental Protocol for GC-MS Analysis

The following is a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or methanol.

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically set at 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Program: A temperature gradient is used to ensure good separation, for example, starting at 50 °C and ramping up to 250 °C.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole, ion trap, or time-of-flight (TOF).

-

Scan Range: Typically m/z 40-300.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound using IR and MS techniques.

Caption: General experimental workflow for IR and MS analysis.

Mass Spectrometry Fragmentation Pathway

The fragmentation of the this compound molecular ion in an EI-MS is a key identifier. The following diagram illustrates the primary fragmentation pathways.

References

An In-depth Technical Guide to the Solubility of 3-Chloro-2-methylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-chloro-2-methylaniline, a key intermediate in the synthesis of various dyes and agrochemicals. Understanding its solubility in different organic solvents is crucial for process development, optimization, and formulation in various industrial applications.

Core Data Presentation: Solubility Profile

The solubility of this compound in aqueous and organic solvents is summarized below. It is important to note that while qualitative data is available for a range of solvents, specific quantitative data is limited in publicly accessible literature.

Table 1: Quantitative Solubility of this compound

| Solvent | Solubility | Temperature (°C) |

| Water | 1 g/L | 20 |

| Not Specified (likely Water) | 4.5 g/L | Not Specified |

Table 2: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Benzene (B151609) | Soluble[1], Insoluble[2][3] |

| Toluene | Soluble[1] |

| Diethyl Ether | Soluble[1], Insoluble[2][3] |

| Ethanol | Soluble[1] |

| Alcohol (unspecified) | Soluble[2][3] |

| Chlorobenzene | Soluble[1] |

| N,N-Dimethylformamide | Very Soluble |

| Methanol | Soluble |

| Glacial Acetic Acid | Sparingly Soluble |

| Chloroform | Very Slightly Soluble |

Note on conflicting data: There are conflicting reports regarding the solubility of this compound in benzene and diethyl ether.[1][2][3] Researchers should verify the solubility in these solvents for their specific applications.

Experimental Protocols: Determination of Solubility

The following is a detailed methodology for determining the solubility of a solid compound like this compound in an organic solvent, based on the widely used gravimetric method.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker bath or magnetic stirrer with hotplate

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, or glass funnel with filter paper)

-

Pre-weighed, dry glass vials or evaporating dishes

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container. The presence of undissolved solid is necessary to ensure saturation.

-

Place the container in a thermostatic shaker bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that the solution is saturated.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

-

Immediately filter the solution using a syringe filter or other suitable filtration apparatus to remove any undissolved solid. The filtration apparatus should also be at the experimental temperature.

-

-

Gravimetric Analysis:

-

Transfer a precisely measured volume of the clear filtrate to a pre-weighed, dry glass vial or evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents, a rotary evaporator may be used.

-

Once the solvent is removed, place the vial or dish in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

Cool the vial or dish in a desiccator to room temperature before re-weighing.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula:

S (g/L) = (Mass of residue (g) / Volume of filtrate (L))

-

Safety Precautions:

-

This compound is a hazardous substance. Always handle it in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

Technical Guide: Physicochemical Properties of 3-Chloro-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals